Welcome to the BenchChem Online Store!
molecular formula C19H10ClF4N5O3S2 B3181772 Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl- CAS No. 1235406-03-7

Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-

Cat. No. B3181772
M. Wt: 531.9 g/mol
InChI Key: ZAGGUCLXSCVDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541588B2

Procedure details

To a stirred solution of 5-Chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide (Preparation 900, 30.3 g, 44.4 mmol) in 1,4-dioxane (250 mL) at room temperature was added a 4M solution of HCl in 1,4-dioxane (300 mL) dropwise over 30 minutes. The resulting suspension was left to stir at room temperature for 3 hours before concentration in vacuo. The residue was azeotroped with diethyl ether (3×300 mL) followed by a diethyl ether trituration (200 mL) to provide crude material as a fawn coloured solid. This material was suspended in methanol (200 mL) and filtered through Celite, washed with methanol (400 mL) and the resulting filtrate concentrated in vacuo to give a sand coloured solid. This material was suspended in water (100 mL) and treated with 880 ammonia (60 mL) portionwise until pH 9-10 was achieved. The resulting solution was washed with diethyl ether (3×75 mL) and the aqueous layer acidified to pH=5 with citric acid. The mixture was then extracted with ethyl acetate (3×200 mL) and brine (100 mL) added to aid separation. The combined organic layers were washed with water (200 mL), dried over MgSO4 and concentrated in vacuo to approximately 100 mL whereby a precipiatate was observed. This mixture was allowed to cool for 18 hours and the resulting solid filtered and washed with cold ethyl acetate (10 mL) and dried in vacuo at 60° C. to provide the title compound as a sand coloured crystalline solid (17.5 g) containing 8.2% by weight ethyl acetate solvate.
Name
5-Chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Quantity
30.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]([F:39])([F:38])[F:37])=[CH:32][C:31]=2[C:40]2[CH:45]=[CH:44][N:43]=[N:42][CH:41]=2)=[CH:4][C:5]([F:28])=[C:6]([S:8]([N:11](CC2C=CC(OC)=CC=2OC)[C:12]2[S:13][CH:14]=[N:15][N:16]=2)(=[O:10])=[O:9])[CH:7]=1.Cl.N>O1CCOCC1.CO.O>[Cl:1][C:2]1[C:3]([O:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]([F:37])([F:39])[F:38])=[CH:32][C:31]=2[C:40]2[CH:45]=[CH:44][N:43]=[N:42][CH:41]=2)=[CH:4][C:5]([F:28])=[C:6]([S:8]([NH:11][C:12]2[S:13][CH:14]=[N:15][N:16]=2)(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
5-Chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Quantity
30.3 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)N(C=1SC=NN1)CC1=C(C=C(C=C1)OC)OC)F)OC1=C(C=C(C=C1)C(F)(F)F)C1=CN=NC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours before concentration in vacuo
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting suspension was left
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with diethyl ether (3×300 mL)
CUSTOM
Type
CUSTOM
Details
to provide crude material as a fawn
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with methanol (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a sand
WASH
Type
WASH
Details
The resulting solution was washed with diethyl ether (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×200 mL) and brine (100 mL)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
separation
WASH
Type
WASH
Details
The combined organic layers were washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to approximately 100 mL whereby a precipiatate
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
WASH
Type
WASH
Details
washed with cold ethyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)NC=1SC=NN1)F)OC1=C(C=C(C=C1)C(F)(F)F)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.